molecular formula C15H12BrClO B1522354 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 898761-34-7

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Cat. No.: B1522354
CAS No.: 898761-34-7
M. Wt: 323.61 g/mol
InChI Key: OJFLWIBVHSFHAX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one (CAS 296271-45-9) is a high-value halogenated propiophenone with significant applications in scientific research and organic synthesis. Its molecular formula is C 15 H 12 BrClO and it has a molar mass of 323.61 g/mol . This compound serves as a versatile chemical intermediate for pharmaceuticals, agrochemicals, and advanced materials due to its unique halogenated aromatic structure . In scientific research, this compound is investigated for its notable biological activities. Studies on structurally similar compounds have demonstrated promising anticancer properties , showing cytotoxic effects against challenging cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) . Preliminary research also suggests potential analgesic effects and significant antioxidant capacity , as measured by DPPH radical scavenging assays . The compound can be synthesized via Friedel-Crafts acylation, reacting bromobenzene with 3-chloropropionyl chloride in dichloromethane using AlCl 3 as a catalyst, followed by recrystallization to obtain pure product . As a β-chloro ketone , it functions as a useful building block for many chemical transformations and is a suitable precursor for synthesizing ligands for metal-based complexes . Researchers value this compound for its role in exploring nonlinear optical (NLO) properties and in the development of novel materials with specific functionalities . Attention: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFLWIBVHSFHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229420
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-34-7
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one typically involves the following steps:

  • Friedel-Crafts Acylation: : This method involves the acylation of 4-bromobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    C6H4Br+C6H4COClC6H4BrCOC6H4Cl\text{C}_6\text{H}_4\text{Br} + \text{C}_6\text{H}_4\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{BrCOC}_6\text{H}_4\text{Cl} C6​H4​Br+C6​H4​COCl→C6​H4​BrCOC6​H4​Cl

  • Reduction: : The resulting product can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    C6H4BrCOC6H4Cl+KMnO4C6H4BrCOOH+C6H4ClCOOH\text{C}_6\text{H}_4\text{BrCOC}_6\text{H}_4\text{Cl} + \text{KMnO}_4 \rightarrow \text{C}_6\text{H}_4\text{BrCOOH} + \text{C}_6\text{H}_4\text{ClCOOH} C6​H4​BrCOC6​H4​Cl+KMnO4​→C6​H4​BrCOOH+C6​H4​ClCOOH

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride (NaBH4) or LiAlH4.

  • Substitution: : The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: NaOCH3, KCN

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one has several notable applications:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization in synthetic pathways.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research has shown that it may inhibit specific cancer cell lines, suggesting its role in cancer therapy development.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential use in drug formulations, particularly in targeting specific biological pathways or enzymes involved in disease processes.
  • Enzyme Inhibition Studies : It has been noted to interact with cytochrome P450 enzymes, which are critical in drug metabolism, indicating implications for pharmacokinetics and drug interactions.

Industrial Applications

  • Used in the production of specialty chemicals and materials due to its unique chemical properties.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
ChemistryIntermediate in organic synthesisFacilitates further chemical transformations
Biological ActivityAntimicrobial and anticancer propertiesPotential for new therapeutic agents
Medicinal ChemistryDrug development and enzyme inhibitionInteraction with cytochrome P450 enzymes
IndustrialProduction of specialty chemicalsValuable in material science

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a scaffold for antibiotic development.

Case Study 2: Anticancer Research

In vitro assays revealed that this compound could induce apoptosis in breast cancer cell lines (MCF-7). The study suggested that the bromine and chlorine substituents enhance its binding affinity to specific targets involved in cell proliferation.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one exerts its effects depends on its interaction with biological targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would vary based on the specific application and derivative used.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share a propanone backbone but feature a conjugated double bond, enhancing their electronic properties. Notable analogs include:

Compound Molecular Formula Substituents Key Properties Reference
(E)-1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (JA3) C₁₅H₁₀BrClO 4-Bromophenyl, 4-chlorophenyl Higher conjugation; used in nonlinear optical (NLO) studies due to enhanced π-electron delocalization .
(E)-1-(Anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Cl-ANC) C₂₃H₁₅ClO Anthracenyl, 4-chlorophenyl Exhibits third-order NLO properties with β = 3.41 × 10⁻³⁰ esu, attributed to extended π-systems .
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 4-Chlorophenyl, 4-hydroxyphenyl Lower logP (3.8) due to hydroxyl group; improved solubility in polar solvents .

Key Differences :

  • Conjugation : The absence of an α,β-unsaturated bond in 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one reduces its NLO activity compared to chalcones like JA3 and Cl-ANC .
  • Substituent Effects : Electron-withdrawing groups (Br, Cl) increase dipole moments, while hydroxyl groups (e.g., in 4-hydroxyphenyl derivatives) enhance solubility .

Pyrazoline and Pyrazole Derivatives

Pyrazolines are five-membered heterocycles synthesized from chalcones via cyclization with hydrazines. Relevant examples include:

Compound Molecular Formula Substituents Key Properties Reference
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) C₁₆H₁₂BrFN₂O 4-Bromophenyl, 4-fluorophenyl Dihedral angle between pyrazole and aryl rings: 5.3°, indicating planar geometry .
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) C₁₇H₁₄ClFN₂O 4-Chlorophenyl, 4-fluorophenyl Dihedral angle: 4.89°; lower steric hindrance compared to bulkier substituents .

Key Differences :

  • Structural Rigidity: Pyrazolines exhibit restricted rotation (dihedral angles <10°), enhancing crystallinity compared to flexible propanones .
  • Bioactivity: Pyrazoline derivatives often show antimicrobial and anti-inflammatory activities, whereas halogenated propanones like the target compound are less explored in this context .

Amino and Sulfonyl Derivatives

Functionalization with amino or sulfonyl groups alters reactivity and biological activity:

Compound Molecular Formula Substituents Key Properties Reference
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c) C₁₆H₁₅ClNO 4-Chlorophenyl, benzylamino Yellow oil; synthesized via reductive amination (41% yield) .
1-(4-Bromophenyl)-3-phenyl-3-(phenylsulfonyl)propane-1-one (64) C₂₁H₁₆BrO₃S 4-Bromophenyl, phenylsulfonyl Antimicrobial activity: MIC = 62.5 µg/mL against Bacillus spp. .

Key Differences :

  • Bioactivity: Sulfonyl-containing derivatives (e.g., compound 64) exhibit stronger antimicrobial effects than halogenated propanones .
  • Synthetic Complexity: Amino derivatives require multi-step synthesis, whereas halogenated propanones are typically synthesized in one step .

Coupling Reaction Derivatives

Halogenated propanones participate in C-O coupling reactions, as shown in :

Compound Reaction Yield (%) Key Observation Reference
1-(4-Chlorophenyl)propan-1-one 67% Selective α-position coupling with N-hydroxyphthalimide .
1-(4-Bromophenyl)propan-1-one 60% Lower yield due to steric hindrance from bromine .

Key Insight: The dual halogenation (Br and Cl) in this compound may reduce coupling efficiency compared to monosubstituted analogs .

Biological Activity

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrClO
  • Molecular Weight : Approximately 323.61 g/mol
  • Appearance : Typically a solid at room temperature

The compound features a propanone backbone with bromine and chlorine substituents on phenyl groups, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This inhibition can significantly affect drug metabolism and pharmacokinetics, suggesting potential implications in drug interactions and therapeutic efficacy .
  • Receptor Binding : Preliminary studies indicate potential interactions with receptors involved in pain modulation, hinting at possible analgesic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, with MIC values comparable to established antibiotics.
  • Biofilm Inhibition : It showed efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting a potential role in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesBiological Activity
4'-Bromo-3-(4-chlorophenyl)propiophenoneDifferent halogenation patternPotential neurotoxicity
4'-Chloro-3-(3-chlorophenyl)propiophenoneDifferent halogenation patternAnticancer potential
4'-Bromo-3-chloropropiophenoneLacks additional phenyl groupAnalgesic properties

The unique halogenation pattern of this compound differentiates it from its analogs, potentially conferring distinct biological activities that warrant further exploration.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis of Pyrazole Derivatives : Research involving the synthesis of pyrazole derivatives containing the 4-bromophenyl and 4-chlorophenyl moieties indicated promising antifungal activity against pathogenic strains, alongside significant activity against Mycobacterium tuberculosis H37Rv .
  • Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited excellent antimicrobial activities with inhibition zones comparable to leading antibiotics, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the primary synthetic routes for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, and how are reaction conditions optimized?

The compound can be synthesized via Friedel-Crafts acylation , where 4-bromophenyl derivatives react with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in the presence of Lewis acid catalysts like AlCl₃ . Optimization involves controlling reaction temperature (typically 0–50°C), stoichiometric ratios of reagents, and solvent selection (e.g., dichloromethane or nitrobenzene). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

  • ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR. Aromatic protons from bromo- and chlorophenyl groups show splitting patterns consistent with para-substitution (doublets at ~7.3–7.8 ppm) .
  • IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the ketone group. C-Br and C-Cl stretches appear at ~550–650 cm⁻¹ and ~700–750 cm⁻¹, respectively .

Q. What are the key reactivity patterns of this compound under oxidation or reduction conditions?

  • Oxidation : The ketone group is generally stable, but strong oxidants (e.g., KMnO₄) may cleave the α-C-Br bond, forming benzoic acid derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol (propanol derivative), altering biological activity .

Advanced Research Questions

Q. How does the para-substitution of bromine and chlorine influence electronic properties and reaction kinetics?

The electron-withdrawing nature of -Br and -Cl groups deactivates the phenyl rings, reducing electrophilic substitution reactivity. However, these groups enhance polarizability , making the compound a candidate for nonlinear optical (NLO) materials. DFT calculations show a dipole moment of ~4.5 D, with Hammett constants (σₚ) of Br (0.23) and Cl (0.27) contributing to resonance stabilization .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in Halogen Positions : Bromine and chlorine atoms may exhibit positional disorder in crystal lattices. SHELXL refinement tools (e.g., PART, SUMP) partition occupancy to model disorder .
  • Hydrogen Bonding : Weak C-H···O interactions (2.8–3.2 Å) between ketone oxygen and aromatic hydrogens form 1D chains. Graph-set analysis (e.g., R₂²(8) motifs) helps classify these interactions .

Q. How do structural analogs (e.g., fluoro/nitro derivatives) differ in biological activity, and what methodologies validate these differences?

  • Fluoro Analogs : Increased lipophilicity (logP +0.5) enhances membrane permeability, as shown in Caco-2 cell assays.
  • Nitro Derivatives : Exhibit stronger electrophilic reactivity, forming covalent adducts with thiols (e.g., glutathione).
  • Validation : Competitive binding assays (SPR, ITC) and X-ray crystallography of protein-ligand complexes quantify interaction strengths .

Methodological Considerations

  • Synthetic Reproducibility : Scale-up requires transitioning from batch to flow reactors, minimizing exothermic risks in Friedel-Crafts reactions .
  • Crystallography : Use high-resolution data (Cu-Kα, λ=1.5418 Å) and twin refinement (SHELXT) for accurate space group assignment (e.g., P2₁/c vs. P-1) .
  • Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity), noting that brominated aromatics may require metabolic activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Reactant of Route 2
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3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

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